2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
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Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H15FN4 and its molecular weight is 234.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Polymerization
The compound's derivatives are utilized in nickel(II)-catalyzed oligomerization and polymerization of ethylene. The reaction outcomes, including the formation of butene, hexene, and highly branched polyethylene, are influenced by the choice of co-catalyst and solvent. For instance, complexes of similar ligands in chlorobenzene produced butene, hexene, and highly branched polyethylene, showcasing the compound's significance in the field of catalysis and polymer science (Obuah et al., 2014).
Synthesis of Heterocyclic Analogs
The compound's framework is also employed in the synthesis of heterocyclic compounds. For instance, a series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and related analogs were designed and synthesized. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, demonstrating their potential as anticancer agents (Alam et al., 2018).
Development of Antibacterial Agents
Further, the compound's derivatives are involved in the development of antibacterial agents. A series of novel derivatives were synthesized and characterized, exhibiting significant antibacterial activity. This showcases the compound's relevance in the synthesis of pharmaceuticals targeting infectious diseases (Prasad, 2021).
Catalysis in Synthesis of Heterocycles
Moreover, the compound is involved in catalysis for the synthesis of heterocycles. For example, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot, three-component reaction. This highlights the compound's versatility and utility in green chemistry and the synthesis of complex heterocyclic frameworks (Zhang et al., 2016).
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-5,7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNRBBIRKUJMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCN)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.